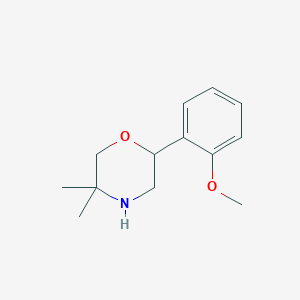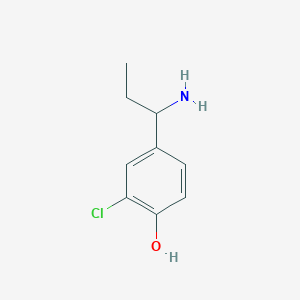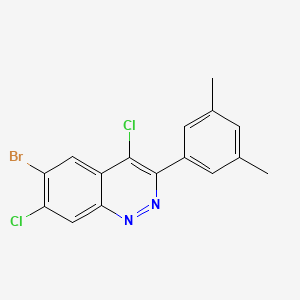
6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline is a heterocyclic compound with the molecular formula C16H11BrCl2N2 and a molecular weight of 382.08 g/mol . This compound is part of the cinnoline family, which is known for its diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,5-dimethylphenol: Similar in structure but lacks the cinnoline core.
6-Bromo-4-chloro-3-(3,5-dimethylphenyl)pyridine: Shares some structural features but belongs to the pyridine family.
Uniqueness
6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline is unique due to its specific substitution pattern and the presence of the cinnoline core, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1352723-64-8 |
|---|---|
Fórmula molecular |
C16H11BrCl2N2 |
Peso molecular |
382.1 g/mol |
Nombre IUPAC |
6-bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline |
InChI |
InChI=1S/C16H11BrCl2N2/c1-8-3-9(2)5-10(4-8)16-15(19)11-6-12(17)13(18)7-14(11)20-21-16/h3-7H,1-2H3 |
Clave InChI |
RYPRUPCWXVWIAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=N2)Cl)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


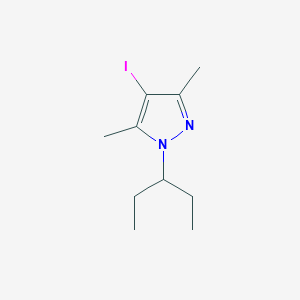
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
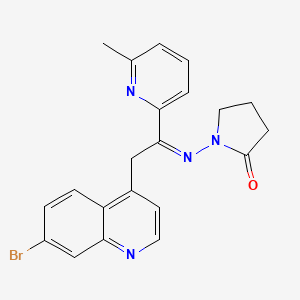
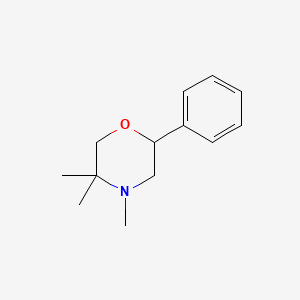
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)

![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)

